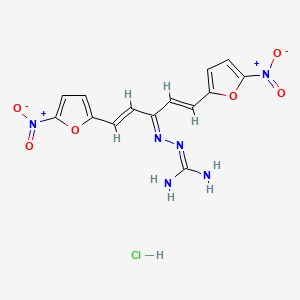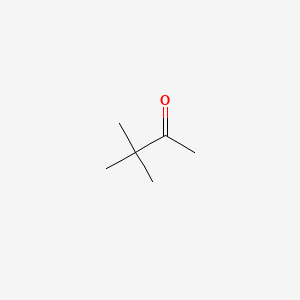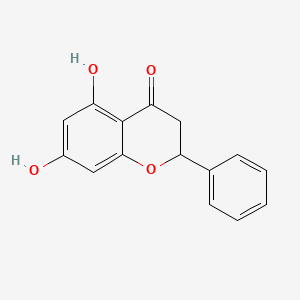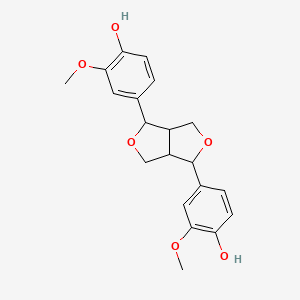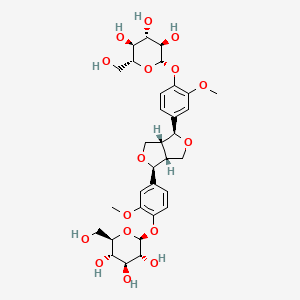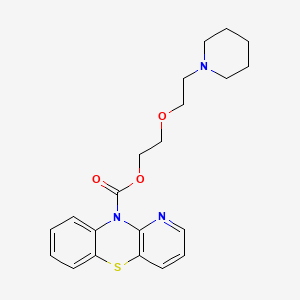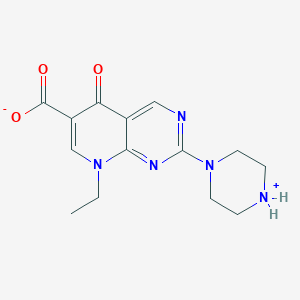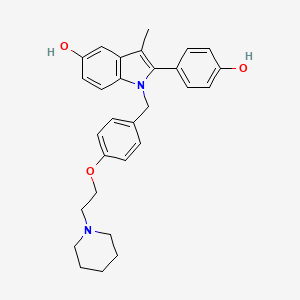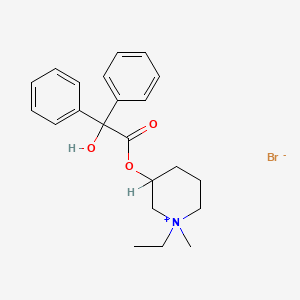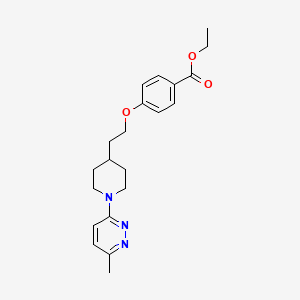
Pirodavir
Overview
Description
Mechanism of Action
Target of Action
Pirodavir is an antipicornavirus agent . Its primary targets are the Genome polyproteins of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) . These polyproteins play a crucial role in the replication of the virus.
Mode of Action
This compound acts as a capsid binder . It interacts with the viral capsid proteins, which are responsible for enclosing the genetic material of the virus and recognizing cellular receptors during viral entry . This interaction inhibits the virus’s ability to enter host cells, thereby preventing the virus from replicating .
Biochemical Pathways
It is known that this compound interferes with the early steps of the picornavirus replicative cycle . By binding to the viral capsid, this compound prevents the virus from entering host cells and releasing its genetic material, thereby disrupting the viral replication process .
Pharmacokinetics
It is known that this compound’s main weakness is its cytotoxicity on cell cultures at relatively low doses .
Result of Action
The result of this compound’s action is the inhibition of viral replication. By binding to the viral capsid, this compound prevents the virus from entering host cells and releasing its genetic material. This disrupts the viral replication process and prevents the spread of the virus .
Action Environment
The environment can significantly influence the action of this compound. For instance, mucociliary transport and absorption can reduce the concentration of almost any chemical that is administered into the nose by half within just 15-20 minutes . This could potentially affect the efficacy of this compound when administered as a nasal spray .
Biochemical Analysis
Biochemical Properties
Pirodavir interacts with the genome polyprotein of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) .
Cellular Effects
This compound has been shown to have cytotoxic effects on cell cultures at relatively low doses . Modifications of this compound’s central hydrocarbon chain can lead to the production of novel derivatives with low cytotoxicity .
Molecular Mechanism
This compound’s mechanism of action involves targeting the genome polyprotein of specific strains of Poliovirus . It acts at a very early stage of the viral replication , which is crucial for its antiviral activity.
Temporal Effects in Laboratory Settings
It is known that this compound acts at a very early stage of the viral replication , suggesting that its effects may be short-lived.
Transport and Distribution
It is known that adequate drug levels are difficult to achieve and persist in the nasal environment due to mucociliary transport and absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The synthesis involves multiple steps, including nitration, reduction, and esterification, under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of Pirodavir involves the use of large-scale reactors and precise control of reaction conditions to maintain consistency and yield. The process includes the use of solvents and catalysts to facilitate the reactions and purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pirodavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of this compound .
Scientific Research Applications
Pirodavir has been extensively studied for its antiviral properties, particularly against rhinoviruses. Its applications include:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: Investigated for its effects on viral replication and interaction with host cells.
Medicine: Explored as a potential treatment for the common cold and other viral infections.
Industry: Utilized in the development of antiviral formulations and drug delivery systems
Comparison with Similar Compounds
Pirodavir is often compared with other antiviral compounds such as pleconaril and vapendavir. While all three compounds target the viral capsid, this compound is unique in its broad-spectrum activity against multiple rhinovirus serotypes . Similar compounds include:
Pleconaril: Another capsid-binding antiviral with a similar mechanism of action but different chemical structure.
Vapendavir: A newer antiviral compound with enhanced activity against rhinoviruses and enteroviruses
This compound’s uniqueness lies in its ability to inhibit a wide range of rhinovirus serotypes, making it a valuable candidate for further development and clinical use .
Properties
IUPAC Name |
ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOGFOPPOUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869699 | |
| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124436-59-5 | |
| Record name | Pirodavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirodavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRODAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pirodavir?
A1: this compound is a capsid-binding antiviral agent that exhibits broad-spectrum activity against picornaviruses, particularly rhinoviruses. [, , ]. It exerts its antiviral effect by binding to the viral capsid, specifically within a hydrophobic pocket beneath the canyon floor of the virus [].
Q2: How does this compound binding to the viral capsid inhibit viral replication?
A2: this compound binding to the viral capsid interferes with several crucial steps in the viral replication cycle:
- Inhibition of Attachment/Entry: For certain rhinovirus serotypes, like human rhinovirus 9, this compound can directly block the virus's ability to attach to host cells [].
- Stabilization of Viral Capsid: this compound binding stabilizes the viral capsid, rendering it resistant to changes in pH and temperature. This stabilization prevents the virus from uncoating its RNA genome inside the host cell, a necessary step for replication [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the specific molecular formula and weight of this compound are not provided in the provided research papers.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not include detailed spectroscopic data for this compound.
Q5: How do structural modifications of this compound affect its antiviral activity?
A7: * Central Hydrocarbon Chain: Modifying the central hydrocarbon chain of this compound can influence both its cytotoxicity and antiviral activity. For instance, the replacement of the oxygen atom in the central chain with an amino group led to decreased activity against rhinoviruses and polioviruses []. Conversely, incorporating an -ethoxy-propoxy- group into the central chain (as in compound I-6602) resulted in reduced cell toxicity and enhanced anti-rhinovirus activity [].* Oxime Ether Group: Replacing the ester group in this compound with an oxime ether group yielded compounds like compound 14, which exhibited excellent anti-HRV activity and good oral bioavailability, addressing a limitation of this compound's susceptibility to hydrolysis [].
Q6: What is known about the pharmacokinetic profile of this compound?
A9: this compound, in its original form, exhibited limited oral bioavailability due to its susceptibility to hydrolysis [, ]. This led to its development as an intranasal formulation for the treatment of rhinovirus infections [, ].
Q7: Is there evidence of resistance development to this compound?
A7: Yes, resistance development is a concern with this compound.
- Rhinoviruses: Studies show that rhinovirus mutants resistant to an earlier-generation capsid binder, R 61837, exhibited cross-resistance to this compound []. This suggests that mutations within the hydrophobic pocket, the binding site for these compounds, can confer resistance.
Q8: Are there other antiviral agents being explored as alternatives to this compound?
A8: Yes, due to limitations such as limited oral bioavailability and resistance development, research has explored alternative antiviral strategies for rhinovirus and enterovirus infections:
- Protease Inhibitors: Rupintrivir and SG85 are protease inhibitors targeting the 3C protease essential for viral replication. Both compounds have shown promising in vitro activity against a range of enterovirus serotypes, including EV71 [, ].
- Host-Targeting Compounds: Enviroxime, a compound that interferes with viral RNA synthesis by targeting host cell factors, has also demonstrated in vitro activity against enteroviruses [].
- Nucleoside Analogues: MK-0608 is a nucleoside analogue that inhibits viral RNA polymerase and has shown activity against HRV-C [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
